Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a hydroxythiazole ring. Key structural elements include:
- 3-(Trifluoromethyl)phenyl substituent: This electron-withdrawing group increases lipophilicity and metabolic stability compared to simpler aryl groups .
- Piperazine-carboxylate moiety: The ethyl ester enhances solubility, while the piperazine ring confers conformational flexibility, a common feature in CNS-targeting pharmaceuticals .
Synthetic routes likely involve multi-step heterocyclic condensations, analogous to methods for related thiazolo-triazole derivatives (e.g., coupling of substituted phenylmethyl groups with preformed heterocycles under catalytic conditions) .
Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O3S/c1-3-15-25-19-29(26-15)18(30)17(33-19)16(13-6-5-7-14(12-13)21(22,23)24)27-8-10-28(11-9-27)20(31)32-4-2/h5-7,12,16,30H,3-4,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVNKYRTRHKSGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCN(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond.
Biochemical Pathways
Compounds with similar thiazole and triazole rings have shown promising neuroprotective and anti-inflammatory properties. They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could impact the bioavailability of the compound.
Result of Action
The molecular results revealed that compounds with similar triazole-pyrimidine hybrid structures have promising neuroprotective and anti-inflammatory properties. They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a thiazolo[3,2-b][1,2,4]triazole moiety and a piperazine ring, which are significant in medicinal chemistry due to their diverse pharmacological profiles.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 482.5 g/mol. The structure incorporates several functional groups that contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25F3N4O3S |
| Molecular Weight | 482.5 g/mol |
| CAS Number | 886907-37-5 |
| Functional Groups | Thiazole, Triazole, Piperazine |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazolo[3,2-b][1,2,4]triazole moiety is known for its roles in inhibiting enzymes and modulating receptor activity. Preliminary studies suggest that the compound may exhibit antiviral properties by interfering with viral replication processes.
Biological Activity Studies
Antiviral Activity : Research has shown that compounds similar to this one can inhibit viral replication in vitro. For instance, related triazole derivatives have demonstrated significant antiviral activity against HIV-1 by targeting specific protein interactions within the virus . The mechanism involves binding to viral proteins and disrupting their assembly and function.
Cytotoxicity : In vitro studies on human cancer cell lines have indicated that compounds containing the thiazolo-triazole framework can exhibit cytotoxic effects. For example, derivatives have been tested against various cancer types, showing IC50 values in the nanomolar range, suggesting potent antitumor activity .
Case Studies
- HIV Inhibition : A study evaluated a series of triazole derivatives for their effectiveness as HIV inhibitors. One derivative exhibited an EC50 value of 3.13 μM against HIV-1 . This highlights the potential of triazole-containing compounds in antiviral therapy.
- Cancer Cell Line Testing : Another study focused on the cytotoxicity of related compounds against cervical and bladder cancer cell lines. The most active compounds showed IC50 values ranging from 60 nM to 178 nM, indicating strong potential for further development as anticancer agents .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations :
- Piperazine Modifications: The ethyl carboxylate ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for improved solubility, unlike non-esterified piperazines in .
- Heterocyclic Cores: Thiazolo-triazole systems (target and ) exhibit stronger hydrogen-bonding capacity than pyridazinones () due to the hydroxyl group, critical for target engagement .
Q & A
Q. Methodology :
- Synthesize focused libraries (10–20 analogs) with systematic substituent variations.
- Test in parallel against primary (NLRP3) and anti-targets (e.g., COX-2) .
Basic: What are common pitfalls in purifying this compound, and how can they be mitigated?
Answer:
- Pitfalls :
- Low solubility in aqueous buffers complicates crystallization.
- Co-elution of byproducts (e.g., diastereomers) on silica columns.
- Solutions :
- Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-resolution separation .
- Employ counterion exchange (e.g., HCl salt formation) to improve crystallinity .
Advanced: How to handle the compound’s sensitivity to oxidizing agents and light?
Answer:
- Storage : Under argon at -20°C in amber vials; avoid freeze-thaw cycles .
- Reaction handling : Use reducing agents (e.g., ascorbic acid) in aqueous buffers to prevent hydroxyl-thiazole oxidation .
- Formulation : Encapsulate in PEGylated liposomes to shield from enzymatic degradation .
Advanced: What cross-disciplinary approaches enhance mechanistic understanding of its bioactivity?
Answer:
- Chemical biology : Photoaffinity labeling with azide probes identifies cellular binding partners .
- Omics integration : Transcriptomics (RNA-seq) after treatment reveals NLRP3 pathway modulation; metabolomics detects on/off-target effects .
- Microfluidics : Mimic in vivo shear stress to study anti-inflammatory effects under dynamic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
